molecular formula C13H14N4O6S B12301470 9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]-(9CI)

9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]-(9CI)

Cat. No.: B12301470
M. Wt: 354.34 g/mol
InChI Key: HXQWZJZNMFJEBH-NHULRPGXSA-N
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Description

9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]- (9CI) is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a purine core with various functional groups attached, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]- typically involves multi-step organic reactions. The process begins with the formation of the purine core, followed by the introduction of the acetaldehyde, formyl, hydroxyethoxy, and methylthio groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling potentially hazardous reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or acids, while reduction of the formyl group results in alcohols.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, such as acting as an enzyme inhibitor or a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The functional groups attached to the purine core can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, modulating their activity. For example, the methylthio group may interact with sulfur-containing amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    9H-Purine-9-acetaldehyde: Lacks the additional functional groups present in the target compound.

    6-Methylthio-9H-purine: Contains the methylthio group but lacks the acetaldehyde and hydroxyethoxy groups.

    9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy): Contains the hydroxyethoxy group but lacks the methylthio group.

Uniqueness

The uniqueness of 9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]- lies in its combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H14N4O6S

Molecular Weight

354.34 g/mol

IUPAC Name

(2S,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-methanethioyl-3-methoxy-2-(6-oxo-1H-purin-9-yl)oxolane-3-carbaldehyde

InChI

InChI=1S/C13H14N4O6S/c1-22-12(3-19)9(20)7(2-18)23-13(12,4-24)17-6-16-8-10(17)14-5-15-11(8)21/h3-7,9,18,20H,2H2,1H3,(H,14,15,21)/t7-,9-,12-,13-/m1/s1

InChI Key

HXQWZJZNMFJEBH-NHULRPGXSA-N

Isomeric SMILES

CO[C@@]1([C@@H]([C@H](O[C@@]1(C=S)N2C=NC3=C2N=CNC3=O)CO)O)C=O

Canonical SMILES

COC1(C(C(OC1(C=S)N2C=NC3=C2N=CNC3=O)CO)O)C=O

Origin of Product

United States

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